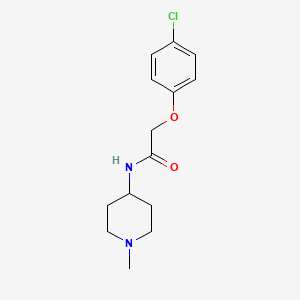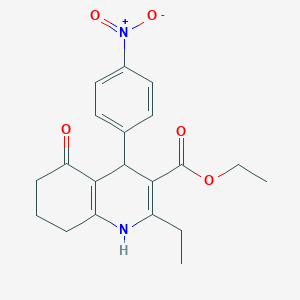
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, also known as DANA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DANA is a potent inhibitor of several enzymes, including aldose reductase, which plays a crucial role in the development of diabetic complications. In
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide inhibits aldose reductase by binding to the active site of the enzyme. This prevents the conversion of glucose to sorbitol, which is a key step in the development of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide also inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol in diabetic rats, which is a hallmark of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has also been shown to induce apoptosis in cancer cells, which can lead to the regression of tumors. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a readily available compound that can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for scientific research. However, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide is a potent inhibitor of several enzymes, which can lead to off-target effects in some experiments.
Direcciones Futuras
There are several future directions for research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide. One area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide analogs with improved solubility and specificity for aldose reductase inhibition. Another area of interest is the development of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide and its potential applications in scientific research.
Conclusion:
In conclusion, N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, or N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide, is a potent inhibitor of several enzymes with potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, making it a readily available compound for research. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in diabetic complications, cancer, and inflammatory diseases. While it has several advantages for lab experiments, it also has some limitations. Future research on N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide will focus on developing analogs with improved solubility and specificity and exploring its potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide involves the reaction of 1,2-dihydroacenaphthylene with 3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then purified using chromatography techniques. This method has been optimized for high yield and purity, making N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit aldose reductase, an enzyme that plays a crucial role in the development of diabetic complications. N-(1,2-dihydro-5-acenaphthylenyl)-3-nitrobenzamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(14-4-1-5-15(11-14)21(23)24)20-17-10-9-13-8-7-12-3-2-6-16(17)18(12)13/h1-6,9-11H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXWJWQHWUFEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)


![4-fluoro-N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5172472.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)
![N-[4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5172485.png)
![4-methyl-3-[({[(4-methylphenoxy)acetyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5172498.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)